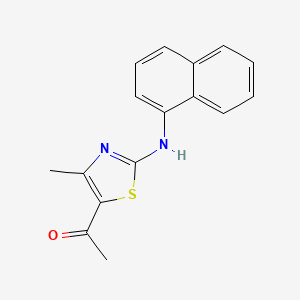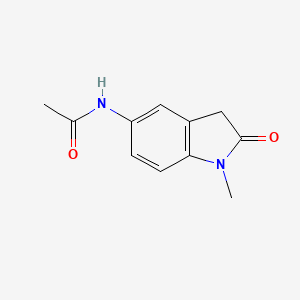
5-Acetyl-4-methyl-2-(naphthylamino)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-methyl-2-(naphthylamino)-1,3-thiazole is an organic compound with the chemical formula C6H8N2OS . It appears as a white to pale yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of this compound is 156.21 . The molecule consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring.Physical And Chemical Properties Analysis
This compound is soluble in alcohol and ether solvents, and slightly soluble in water . It has a melting point of about 145-149°C .Applications De Recherche Scientifique
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A study highlighted the anti-proliferative effect of a thiazole analogue against various human carcinoma cell lines, demonstrating significant activity particularly in liver carcinoma cells, suggesting a potential as a liver-specific anticancer agent (Amin et al., 2017). Furthermore, certain thiazole and thiophene derivatives were identified for their inhibitory activity against various cell lines, with some showing promising results, highlighting their potential in anticancer drug development (Atta & Abdel‐Latif, 2021).
Growth Stimulant Properties
Novel thiazole derivatives have also been recognized for their growth stimulant properties. A study on the synthesis of 2-amino-thiazolyl-thiadiazole derivatives reported their ability to exhibit significant growth stimulant properties, with the activity of the most effective derivatives compared to that of heteroauxin (Knyazyan et al., 2013). This highlights the potential use of thiazole derivatives in agriculture and plant growth management.
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies show that some derivatives exhibit interesting anti-inflammatory activity and reduced side-effects, making them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) (Palaska et al., 2002).
Antimicrobial and Antiproliferative Activities
Thiazole derivatives linked with benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. Some synthesized compounds demonstrated noteworthy biological properties, indicating their potential as therapeutic agents against microbial infections and cell proliferation (Mansour et al., 2020).
Safety and Hazards
This compound is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and immediately calling a poison center or doctor/physician if swallowed .
Propriétés
IUPAC Name |
1-[4-methyl-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-15(11(2)19)20-16(17-10)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSOPQXLZTVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC3=CC=CC=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2591916.png)


![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2591922.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2591924.png)

![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)
